molecular formula C10H9ClO3 B427290 3-Chloro-4-methoxycinnamic acid CAS No. 58236-76-3

3-Chloro-4-methoxycinnamic acid

Cat. No. B427290
CAS RN: 58236-76-3
M. Wt: 212.63g/mol
InChI Key: FFQJKQJQLDOHDW-HWKANZROSA-N
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Description

3-Chloro-4-methoxycinnamic acid is a chemical compound with the molecular formula C10H9ClO3 . It has an average mass of 212.630 Da and a mono-isotopic mass of 212.024017 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cinnamic acid core with a chlorine atom at the 3rd position and a methoxy group at the 4th position on the phenyl ring . The SMILES string representation is COc1ccc(\C=C\C(O)=O)cc1Cl .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has an empirical formula of C10H9ClO3, a CAS Number of 58236-76-3, and a molecular weight of 212.63 .

Scientific Research Applications

  • Analytical Methodologies for Quantification : Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a compound structurally related to 3-Chloro-4-methoxycinnamic acid, has significant potential in the food industry, health, and cosmetic markets due to its high antioxidant properties. Various analytical methodologies have been developed for its quantification, essential for extracting this compound from agricultural waste materials (Barberousse et al., 2008).

  • Potential Health Benefits : Ferulic acid demonstrates beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases, due to its antioxidant properties. This is relevant as this compound shares some structural similarities with ferulic acid (Silva & Batista, 2017).

  • Chlorination By-products from Ferulic Acid : When 4-hydroxy-3-methoxycinnamic acid, another structurally similar compound, is chlorinated, various chlorophenols and disinfection by-products are formed. This study's insights could be relevant for understanding the environmental and health impacts of chlorinating compounds similar to this compound (Conrad & Huck, 1996).

  • Anticancer Effects : Studies on 4-hydroxy-3-methoxycinnamic acid (ACCA) show that it can inhibit the proliferation and induce apoptosis in human breast cancer cells, suggesting a similar potential for related compounds like this compound (Hamdan et al., 2013).

  • Photodegradation Studies : Research on 4-methoxycinnamic acid-3'-methylbutyl ester indicates that UV irradiation can lead to cycloaddition products, highlighting the importance of studying the photochemical stability of related compounds (Schrader et al., 1994).

  • Applications in Foods : Ferulic acid's low toxicity and numerous physiological functions, including antioxidant, antimicrobial, and anti-inflammatory activities, make it useful in the food industry. This could apply to this compound in food applications (Ou & Kwok, 2004).

Safety and Hazards

3-Chloro-4-methoxycinnamic acid is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions of research on 3-Chloro-4-methoxycinnamic acid could involve its potential use as an intervention catalyst for overcoming antifungal tolerance . Further studies could also explore its chemical properties and potential applications in various fields.

properties

IUPAC Name

(E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQJKQJQLDOHDW-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58236-76-3
Record name 3-Chloro-4-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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